3,4,5-Trimethoxybenzoic Acid

acid-base extraction ionization constant purification

Researchers synthesizing antiparasitic agents require the fully methylated 3,4,5-trimethoxy pharmacophore; partial methoxy analogs (e.g., gallic acid, dimethoxybenzoic acids) fail to deliver the requisite trypanocidal activity. • Anti-T. cruzi potency: N-iso-butyl-3,4,5-trimethoxybenzamide derivatives achieve IC50 as low as 2.21 µM with selectivity indices >298. • Cannabinoid precursor synthesis: Exclusive 3,4,5-substitution pattern enables highly regioselective demethoxylation for 1-n-alkyl-3,5-dimethoxybenzenes. • Purification advantage: pKa 4.23 enables selective liquid-liquid extraction separation from gallic acid (pKa ~4.41) during methylation workup.

Molecular Formula C10H12O5
Molecular Weight 212.20 g/mol
CAS No. 118-41-2
Cat. No. B125023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4,5-Trimethoxybenzoic Acid
CAS118-41-2
Synonyms3,4,5-trimethoxybenzoic acid
3,4,5-trimethoxybenzoic acid, potassium salt
3,4,5-trimethoxybenzoic acid, sodium salt
eudesmic acid
Molecular FormulaC10H12O5
Molecular Weight212.20 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C(=O)O
InChIInChI=1S/C10H12O5/c1-13-7-4-6(10(11)12)5-8(14-2)9(7)15-3/h4-5H,1-3H3,(H,11,12)
InChIKeySJSOFNCYXJUNBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





3,4,5-Trimethoxybenzoic Acid (CAS 118-41-2): Verified Chemical Identity and Baseline Specifications for Procurement Decision-Making


3,4,5-Trimethoxybenzoic acid (CAS 118-41-2), also known as eudesmic acid or gallic acid trimethyl ether, is an O-methylated trihydroxybenzoic acid derivative bearing methoxy substituents at the 3-, 4-, and 5-positions of the benzoic acid core [1]. It is classified as a benzoic acid derivative within the gallic acid structural family [2]. This compound serves as a key synthetic building block and pharmaceutical intermediate in organic synthesis, with established roles in the preparation of antiparasitic agents, cannabinoid precursors, and reserpine analogues [3][4][5]. Its fully methylated phenolic structure distinguishes it from partially methylated or hydroxylated analogs in both physicochemical behavior and downstream synthetic utility.

Why 3,4,5-Trimethoxybenzoic Acid Cannot Be Replaced by Partially Methylated or Hydroxylated Analogs in Critical Synthetic and Biological Applications


Substituting 3,4,5-trimethoxybenzoic acid with structurally adjacent analogs such as gallic acid (3,4,5-trihydroxybenzoic acid), 3,4-dimethoxybenzoic acid, or monomethoxybenzoic acids introduces quantifiable differences in ionization behavior, steric energetics, and downstream biological activity that compromise experimental reproducibility and synthetic outcomes. The fully methylated structure produces a distinct pKa of 4.23±0.10, versus gallic acid's reported pKa of approximately 4.41, directly altering the compound's protonation state and solubility profile in aqueous and biphasic reaction systems . Thermochemical analysis demonstrates that steric crowding raises the intramolecular energy of the trimethoxy derivative relative to monomethoxybenzoic acids [1]. Critically, in antiparasitic drug discovery campaigns, the 3,4,5-trimethoxybenzamide pharmacophore is non-substitutable: the trimethoxy substitution pattern is required for generating derivatives with potent trypanocidal activity (IC50 values as low as 2.21 µM) and high selectivity indices [2].

3,4,5-Trimethoxybenzoic Acid: Comparative Quantitative Evidence for Differentiated Selection Against Analogs and Alternatives


pKa Differential of 3,4,5-Trimethoxybenzoic Acid vs. Gallic Acid: Implications for Extraction and Purification Workflows

3,4,5-Trimethoxybenzoic acid exhibits a predicted acid dissociation constant (pKa) of 4.23±0.10 at 25°C . This value differs from the reported pKa of its fully hydroxylated analog, gallic acid (3,4,5-trihydroxybenzoic acid), which is approximately 4.41. The lower pKa of the trimethoxy derivative indicates slightly stronger acidity, resulting in a different protonation state at a given pH. Specifically, at pH values near the carboxylate deprotonation threshold commonly used in liquid-liquid extraction, the trimethoxy compound will partition differently between organic and aqueous phases compared to gallic acid, affecting extraction efficiency and purification yields.

acid-base extraction ionization constant purification physicochemical property

Steric Energetics of 3,4,5-Trimethoxybenzoic Acid: Quantified Intramolecular Crowding vs. Mono- and Dimethoxy Analogs

Experimental calorimetric measurements and ab initio calculations (B3LYP/6-311+G(d,p) level) on 3,4,5-trimethoxybenzoic acid (compound 2) demonstrate that steric crowding raises the gas-phase enthalpy of formation relative to monomethoxybenzoic acids. However, comparison with 3,4-dimethoxybenzoic acid reveals no further incremental energetic penalty from the third methoxy group, on either calculated or experimental values [1]. This thermochemical plateau at the dimethoxy stage indicates that the 3,4,5-trimethoxy substitution pattern represents a unique energetic state distinct from monomethoxy analogs but energetically comparable to 3,4-dimethoxy counterparts.

thermochemistry steric hindrance enthalpy of formation computational chemistry

Trypanocidal Activity of 3,4,5-Trimethoxybenzamide Derivatives: IC50 and Selectivity Index Quantification

A series of 23 synthetic analogs of piplartine were prepared via amidation and esterification using 3,4,5-trimethoxybenzoic acid as the starting material and evaluated against Trypanosoma cruzi, the etiologic agent of Chagas disease [1]. The most active derivative, N-iso-butyl-3,4,5-trimethoxybenzamide (compound 17), exhibited potent trypanocidal activity with an IC50 of 2.21 µM against the trypomastigote form and a selectivity index (SI) of 298.6, indicating high preferential toxicity toward the parasite over mammalian cells [1]. Across the tested series, active compounds showed IC50 ranges of 2.21–35.30 µM (trypomastigote), 4.06–34.30 µM (epimastigote), and 1.72–5.72 µM (amastigote) [1].

antiparasitic Chagas disease Trypanosoma cruzi structure-activity relationship

High-Impact Research and Industrial Applications for 3,4,5-Trimethoxybenzoic Acid Where Analog Substitution Is Contraindicated


Medicinal Chemistry: Synthesis of Selective Antiparasitic Agents Targeting Trypanosoma cruzi

Procure 3,4,5-trimethoxybenzoic acid as the core building block for generating piplartine analog libraries via amidation and esterification. Derivatives such as N-iso-butyl-3,4,5-trimethoxybenzamide have demonstrated IC50 values as low as 2.21 µM against T. cruzi trypomastigotes with selectivity indices exceeding 298 [1]. This scaffold cannot be replaced by gallic acid or dimethoxybenzoic acids without complete loss of the validated antiparasitic pharmacophore [1].

Cannabinoid Intermediate Synthesis: Regioselective Demethoxylation to Olivetol Dimethyl Ether Precursors

Utilize 3,4,5-trimethoxybenzoic acid as a readily available and cost-effective starting material for synthesizing 1-n-alkyl-3,5-dimethoxybenzenes—key intermediates in cannabinoid production—via electron-transfer induced highly regioselective demethoxylation [2]. The 3,4,5-trimethoxy substitution pattern is essential for achieving the desired regioselectivity; alternative methoxybenzoic acid isomers do not yield the same product distribution [2].

Acid-Base Extraction Method Development: Leveraging pKa Differentiation from Gallic Acid

Design purification workflows that exploit the pKa difference (4.23±0.10 for 3,4,5-trimethoxybenzoic acid versus ~4.41 for gallic acid) to achieve selective partitioning during liquid-liquid extraction . This differential acidity enables optimized pH control for separating the trimethoxy product from unreacted gallic acid starting material in methylation reaction workup .

Thermochemical Modeling and Structure-Energy Relationship Studies of Methoxybenzoic Acids

Employ 3,4,5-trimethoxybenzoic acid as a reference compound in calorimetric and computational studies of steric crowding (buttressing effect) in polysubstituted aromatic systems. Its defined energetic relationship to monomethoxy and 3,4-dimethoxybenzoic acids—where steric crowding saturates at the dimethoxy stage—provides a benchmark for validating computational models of intramolecular interactions [3].

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